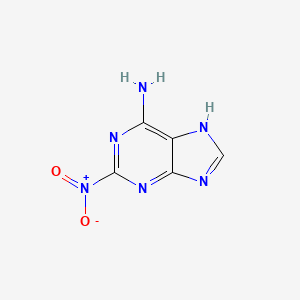

2-nitro-1H-purin-6-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H4N6O2 |

|---|---|

Molecular Weight |

180.12 g/mol |

IUPAC Name |

2-nitro-7H-purin-6-amine |

InChI |

InChI=1S/C5H4N6O2/c6-3-2-4(8-1-7-2)10-5(9-3)11(12)13/h1H,(H3,6,7,8,9,10) |

InChI Key |

NVIATZSDAYSNSB-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=NC(=NC(=C2N1)N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-1H-purin-6-amine typically involves the nitration of 1H-purin-6-amine. One common method is the reaction of 1H-purin-6-amine with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the purine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, concentration, and flow rates, ensuring high yields and purity of the final product. The use of environmentally friendly nitrating agents and catalysts is also explored to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-nitro-1H-purin-6-amine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride (NaBH4).

Substitution: The nitro group can be substituted by other functional groups through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Oxidation: Although less common, the compound can undergo oxidation reactions where the nitro group is further oxidized to form nitroso or other higher oxidation state derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst, or sodium borohydride (NaBH4) in an appropriate solvent.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydroxide) and an appropriate solvent (e.g., ethanol or dimethyl sulfoxide).

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Major Products Formed

Reduction: 2-amino-1H-purin-6-amine

Substitution: Various substituted purine derivatives depending on the nucleophile used

Oxidation: Nitroso derivatives or other oxidized forms of the compound

Scientific Research Applications

Synthesis Techniques

Recent studies have reported various methods for synthesizing 2-nitro-1H-purin-6-amine:

- Reductive Amination : This method involves the reaction of aldehydes with amines in the presence of reducing agents, allowing for the formation of N-alkylated derivatives of purines .

- Buchwald-Hartwig Coupling : This palladium-catalyzed coupling technique has been utilized to form aryl-purine derivatives, which can then be further modified to yield compounds like this compound .

Biological Applications

The biological significance of this compound lies in its interactions with various enzymes and receptors, making it a candidate for several therapeutic applications.

Antiviral and Anticancer Activities

Numerous studies have demonstrated the antiviral and anticancer potential of purine derivatives:

- Antiviral Activity : Compounds similar to this compound have shown effectiveness against viral infections by inhibiting viral replication .

- Anticancer Properties : Research indicates that this compound can inhibit specific kinases involved in cancer progression, such as Bcr-Abl and FLT3, leading to reduced cell proliferation in various cancer cell lines .

Enzyme Inhibition

The compound acts as an inhibitor for several enzymes:

- Kinases : It has been shown to inhibit kinases critical for cellular signaling pathways, which are often dysregulated in cancer .

- Nucleotide Metabolism : By interfering with enzymes involved in nucleotide metabolism, it may disrupt the growth of rapidly dividing cells, such as cancer cells .

Case Study 1: Anticancer Activity Evaluation

A study synthesized a series of substituted purines, including this compound, and evaluated their anticancer activities against multiple cell lines. The most promising candidates exhibited significant inhibition of cancer cell growth, with IC50 values indicating effective therapeutic potential.

Case Study 2: Mechanistic Insights

Another investigation focused on understanding how these compounds interact with specific protein targets through molecular modeling studies. The findings provided insights into binding affinities and selectivity towards different kinases, highlighting the compound's potential as a targeted therapy for cancers driven by these proteins .

Mechanism of Action

The mechanism of action of 2-nitro-1H-purin-6-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. For example, in cancer cells, the compound may induce apoptosis by interfering with DNA replication and repair processes, ultimately leading to cell death.

Comparison with Similar Compounds

Similar Compounds

1H-purin-6-amine (Adenine): A naturally occurring purine base found in DNA and RNA.

2-amino-1H-purin-6-amine: A reduced form of 2-nitro-1H-purin-6-amine with an amino group instead of a nitro group.

6-chloropurine: A halogenated purine derivative used in the synthesis of various pharmaceuticals.

Uniqueness

This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to other purine derivatives. Its ability to undergo reduction and substitution reactions makes it a versatile intermediate in synthetic chemistry. Additionally, its potential biological activities, including anticancer and antimicrobial properties, make it a compound of significant interest in medicinal chemistry research.

Biological Activity

2-Nitro-1H-purin-6-amine is a purine derivative characterized by the presence of a nitro group, which significantly influences its chemical reactivity and biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an anticancer agent and for its antiviral and antimicrobial properties.

The nitro group in this compound can undergo reduction, leading to reactive intermediates that interact with various biological targets, including enzymes and nucleic acids. This interaction is crucial for understanding the compound's mechanism of action and its potential therapeutic applications.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Enzyme Inhibition : The nitro group can deactivate specific positions on enzymes, altering their polarity and facilitating interactions with nucleophilic sites. This can lead to the inhibition of critical enzymatic functions, which is particularly relevant in cancer therapy .

- DNA Interaction : The compound may interfere with DNA replication and repair processes, promoting apoptosis in cancer cells. This mechanism is vital for its potential use as an anticancer agent.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that the compound reduced cell viability in breast cancer cells through mechanisms involving DNA damage and subsequent cell cycle arrest.

Antiviral Properties

The compound has also been investigated for its antiviral effects. It has shown promise against certain viral infections by inhibiting viral replication through its interaction with viral enzymes .

Antimicrobial Activity

In addition to its anticancer and antiviral properties, this compound has demonstrated antimicrobial activity. It has been tested against various bacterial strains and fungi, showing effective inhibition at low concentrations. The minimum inhibitory concentrations (MIC) against specific pathogens were reported as follows:

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Candida albicans | 0.78 |

These results suggest that the nitro group plays a crucial role in enhancing the compound's interaction with microbial targets .

Case Studies

Several studies have highlighted the diverse biological activities of this compound:

- Anticancer Study : A study involving human breast cancer cell lines showed that treatment with this compound resulted in a significant decrease in cell proliferation and increased apoptosis markers, indicating its potential as a chemotherapeutic agent.

- Antimicrobial Efficacy : Research conducted on various fungal strains revealed that this compound exhibited potent antifungal activity compared to standard antifungal agents, suggesting it could serve as a lead compound for developing new antifungal therapies .

- Mechanistic Insights : Computational studies have provided insights into the interactions between this compound and biological macromolecules, revealing how the nitro group enhances binding affinity to target enzymes through electronic effects .

Q & A

Q. What are the standard synthetic routes for 2-nitro-1H-purin-6-amine, and how do reaction conditions influence yield?

Answer: The synthesis of this compound typically involves nitration of purine precursors. For example, analogous compounds like 6-Methyl-1H-purin-2-amine are synthesized via nucleophilic substitution (e.g., replacing a chlorine atom with methylamine in polar solvents like ethanol or DMF under controlled heating) . For nitration, reaction parameters such as temperature (often 50–80°C), choice of nitrating agent (e.g., nitric acid/sulfuric acid mixtures), and solvent polarity must be optimized to avoid over-nitration or decomposition. Tertiary amines (e.g., triethylamine) may be used to stabilize intermediates. Yield improvements rely on stepwise monitoring via TLC or HPLC .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

Answer: Column chromatography (silica gel, using gradients of ethyl acetate/hexane) is commonly employed. Recrystallization from solvents like methanol or acetonitrile can enhance purity, with cooling rates adjusted to minimize co-precipitation of by-products. For impurities like unreacted starting materials, preparative HPLC with reverse-phase C18 columns is recommended. Analytical methods (e.g., NMR, LC-MS) should confirm purity >95% before further use .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Answer: Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL for refinement and ORTEP-3 for visualization is critical. Key steps include:

- Growing high-quality crystals via vapor diffusion or slow cooling.

- Collecting high-resolution data (≤1.0 Å) to accurately model nitro-group orientation and hydrogen bonding.

- Validating against computational models (DFT) to confirm tautomeric forms. Discrepancies in bond lengths or angles may indicate dynamic disorder, requiring anisotropic displacement parameter (ADP) analysis .

Q. How should researchers assess and mitigate the risk of nitrosamine impurities in this compound synthesis?

Answer: Nitrosamine formation risk arises from secondary amine interactions with nitrosating agents (e.g., NOx). Mitigation strategies include:

- Analytical Screening: Use GC-MS or LC-HRMS with deuterated internal standards to detect trace impurities (limits: ≤0.03 ppm per ICH M7).

- Process Controls: Avoid nitrite salts in reagents; employ scavengers like ascorbic acid.

- Regulatory Compliance: Follow EMA guidelines (e.g., Q&A 10 limits) and document risk assessments with structural reactivity data (e.g., amine pKa, nitro-group stability) .

Q. How can contradictory reactivity data for this compound in nucleophilic substitution studies be resolved?

Answer: Contradictions often stem from solvent effects, pH, or competing reaction pathways. Methodological approaches include:

- Comparative Kinetic Studies: Monitor reaction progress under varied conditions (e.g., DMF vs. DMSO) using UV-Vis or NMR spectroscopy.

- Isolation of Intermediates: Trap transient species (e.g., Meisenheimer complexes) at low temperatures.

- Computational Modeling: Calculate activation energies (DFT) for proposed mechanisms to identify dominant pathways. Reproducibility across independent labs is critical to validate findings .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.